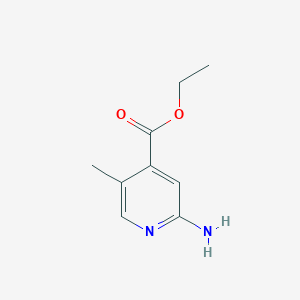
3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and an amide linkage to a phenylpropanamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Amidation: The benzylated piperidine is reacted with phenylpropanoyl chloride in the presence of a base such as triethylamine to form the final amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
3-(4-Benzylpiperidin-1-YL)-N-phenylbenzamide: Similar structure but with a benzamide moiety.
3-(4-Benzylpiperidin-1-YL)-N-phenylbutanamide: Similar structure but with a butanamide moiety.
Uniqueness
3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide is unique due to its specific combination of a piperidine ring, benzyl group, and phenylpropanamide moiety. This structure allows for distinct interactions with biological systems compared to its analogs, making it a valuable compound for targeted research.
属性
分子式 |
C21H26N2O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
3-(4-benzylpiperidin-1-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C21H26N2O/c24-21(22-20-9-5-2-6-10-20)13-16-23-14-11-19(12-15-23)17-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,22,24) |
InChI 键 |
MXLNSGUGFGDRLN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13579394.png)
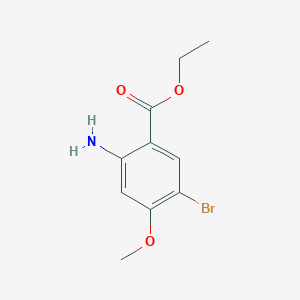
aminehydrochloride](/img/structure/B13579397.png)
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
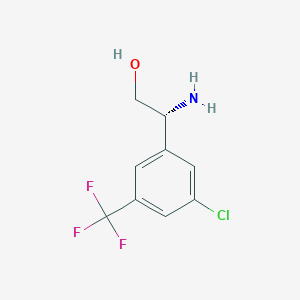
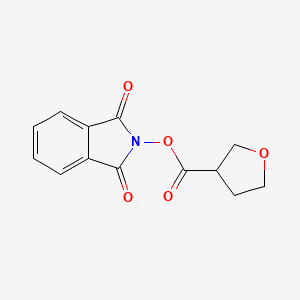
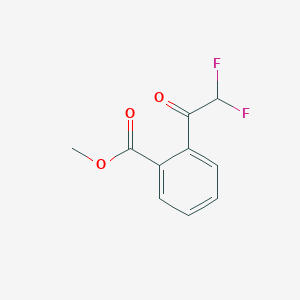

![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)
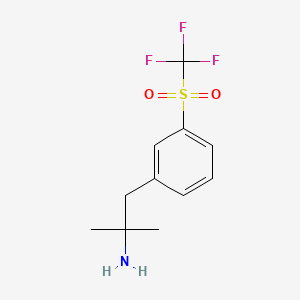
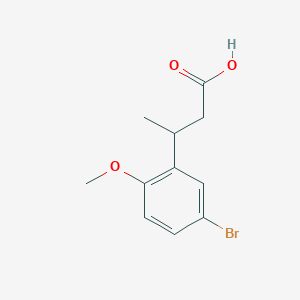
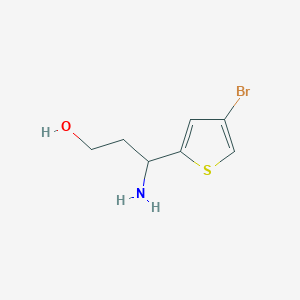
![Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate](/img/structure/B13579462.png)
